molecular formula C9H6ClNO2S B12865549 2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride

2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride

Cat. No.: B12865549
M. Wt: 227.67 g/mol
InChI Key: CAYMWTDETKJNOY-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride: is a chemical compound with the molecular formula C8H7NOS . Its systematic name is 2-(Methylthio)benzo[d]oxazole , and it is also known by other names such as 2-methylsulfanyl-1,3-benzoxazole and 2-(Methylthio)benzoxazole .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves introducing a carbonyl chloride group onto the 6-position of the benzoxazole ring. Specific synthetic routes may vary, but one common method is the reaction of 2-(methylthio)phenol with phosgene (COCl2) under appropriate conditions.

Reaction Conditions: The reaction typically occurs under anhydrous and inert conditions. Phosgene is a toxic and reactive reagent, so safety precautions are essential.

Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is primarily synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Reactivity: 2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride can undergo various chemical reactions:

    Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Acylation: The carbonyl chloride group can react with nucleophiles to form acyl derivatives.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and other nucleophiles can react with the carbonyl chloride group.

    Solvents: Common solvents include dichloromethane (CHCl) and other organic solvents.

Major Products: The major products depend on the specific reaction conditions and the nature of the nucleophile. For example, reaction with an amine may yield an amide derivative.

Scientific Research Applications

2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride finds applications in:

    Medicinal Chemistry: It may serve as a building block for designing bioactive compounds.

    Materials Science: Its reactivity makes it useful for functionalizing surfaces or modifying polymers.

    Chemical Biology: Researchers explore its interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It could act as a reactive intermediate, participate in covalent bonding, or influence biological processes.

Comparison with Similar Compounds

While information on similar compounds is scarce, researchers may compare it with related benzoxazole derivatives, highlighting its unique properties.

Remember that safety precautions are crucial when handling any chemical compound. Always consult reliable sources and literature for detailed information on specific reactions and applications

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole-6-carbonyl chloride

InChI

InChI=1S/C9H6ClNO2S/c1-14-9-11-6-3-2-5(8(10)12)4-7(6)13-9/h2-4H,1H3

InChI Key

CAYMWTDETKJNOY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=C(C=C2)C(=O)Cl

Origin of Product

United States

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